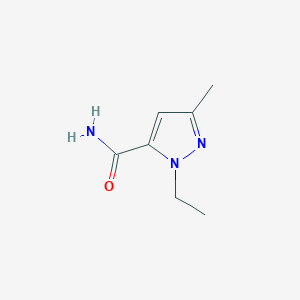![molecular formula C17H13F3N2O4 B2969613 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 851989-19-0](/img/structure/B2969613.png)
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a compound that is of significant interest due to its unique structure and potential applications in various scientific fields. This compound features a benzoxazole core fused to a propanamide moiety, with a trifluoromethoxy-substituted phenyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide can be approached through several synthetic routes. One common method involves the cyclization of a suitable o-aminobenzamide derivative with a carboxylic acid derivative under oxidative conditions to form the benzoxazole core. The incorporation of the trifluoromethoxy group is typically achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production often involves optimizing these synthetic routes for scale, focusing on cost-effectiveness, yield, and purity. Typical industrial methods might include batch processes with catalytic systems that enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide undergoes various types of chemical reactions including:
Oxidation: : The compound can be oxidized under strong oxidative conditions to form more complex oxazole derivatives.
Reduction: : Reduction reactions, often using hydride donors, can modify the oxazole ring or the propanamide side chain.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the benzoxazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: : Reagents such as organolithium compounds or halogenating agents are employed for substitution reactions.
Major Products
Major products from these reactions include various substituted benzoxazole derivatives, modified amide derivatives, and potentially more complex polycyclic compounds depending on the reaction conditions.
Scientific Research Applications
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide has diverse scientific research applications:
Chemistry: : As an intermediate in organic synthesis, it can be used to create more complex molecular structures.
Biology: : Its potential bioactivity makes it a candidate for studies in pharmacology and drug development.
Medicine: : It could serve as a lead compound for developing new pharmaceuticals, especially due to its potential interactions with biological targets.
Industry: : The compound can be used in the development of new materials with specific properties, such as in polymers or as catalysts in chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzoxazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: : Compounds such as 2-aminobenzoxazole, which are simpler analogs.
Trifluoromethoxy Phenyl Derivatives: : Compounds like N-(4-trifluoromethoxy)phenylacetamide.
Uniqueness
The uniqueness of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide lies in its combined structural features, particularly the fusion of a benzoxazole ring with a trifluoromethoxy-substituted phenyl group, which can confer unique physical and chemical properties. This makes it distinct from simpler benzoxazole or trifluoromethoxy phenyl derivatives and highlights its potential for a wide range of applications.
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4/c18-17(19,20)26-12-7-5-11(6-8-12)21-15(23)9-10-22-13-3-1-2-4-14(13)25-16(22)24/h1-8H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHOETWQDSZANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)



![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)


![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)
![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)
![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)


